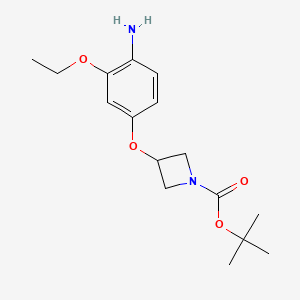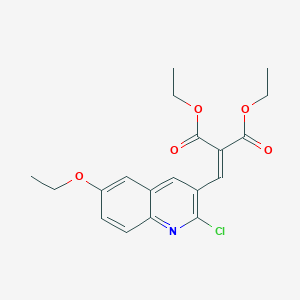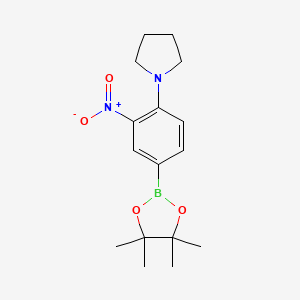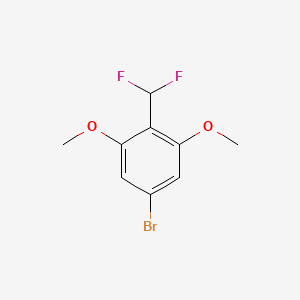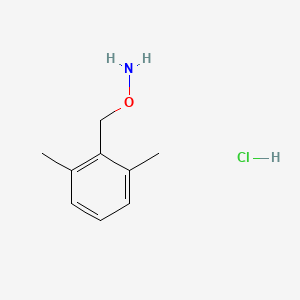
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,6-dimethylbenzyl group. This compound is typically found as a crystalline powder and is known for its stability in the form of its hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, it can interact with enzymes and proteins, leading to modifications that can alter their activity and function.
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 2,6-dimethylbenzyl group.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Contains a pentafluorobenzyl group, making it more electron-withdrawing.
O-Benzoylhydroxylamines: Used as electrophilic aminating agents in various chemical reactions.
Uniqueness
O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride is unique due to the presence of the 2,6-dimethylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
O-[(2,6-dimethylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-3-5-8(2)9(7)6-11-10;/h3-5H,6,10H2,1-2H3;1H |
InChI Key |
NTNGNXHLBYYCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)


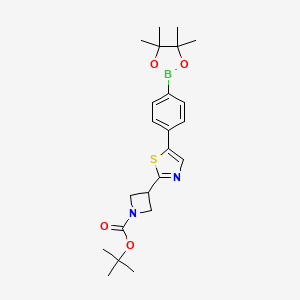


![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
